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Compound of Interest

Compound Name: Bisorcic

Cat. No.: B1617332 Get Quote

An Application Note and Protocol for the Quantification of Bisorcic Using High-Performance

Liquid Chromatography (HPLC).

For Researchers, Scientists, and Drug Development
Professionals
This document provides a detailed application note and a comprehensive protocol for the

quantitative analysis of Bisorcic using a reversed-phase high-performance liquid

chromatography (RP-HPLC) method with UV detection. The described method is designed for

accuracy, precision, and robustness, making it suitable for routine quality control and research

applications.

Abstract
A simple, specific, and reliable RP-HPLC method was developed and validated for the

quantification of Bisorcic in bulk and pharmaceutical dosage forms. The chromatographic

separation was achieved on a C18 column (150 x 4.6 mm, 3.5 µm) with a mobile phase

consisting of a mixture of 0.1% orthophosphoric acid in water and acetonitrile (70:30 v/v). The

isocratic elution was performed at a flow rate of 1.0 mL/min, and the analyte was monitored at

a wavelength of 225 nm. The method was validated in accordance with ICH guidelines,

demonstrating good linearity, accuracy, precision, and specificity.[1][2][3]
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The optimal chromatographic conditions for the quantification of Bisorcic are summarized in

the table below.

Parameter Condition

Instrument
Alliance e-2696 chromatographic system with a

PDA detector 2996[1]

Column
Agilent, Eclipse XDB-C18 (150 x 4.6 mm, 3.5

µm)[1][3]

Mobile Phase
0.1% Orthophosphoric Acid in Water:

Acetonitrile (70:30 v/v)[4]

Flow Rate 1.0 mL/min[1][3]

Injection Volume 10 µL[1]

Column Temperature Ambient

Detection Wavelength 225 nm[1][2][3]

Run Time 10 minutes

Experimental Protocols
Preparation of Solutions
3.1.1. Mobile Phase Preparation:

Add 1.0 mL of orthophosphoric acid to 1000 mL of HPLC grade water to prepare a 0.1%

solution.[2]

Mix 700 mL of 0.1% orthophosphoric acid solution with 300 mL of acetonitrile.

Degas the mobile phase by sonicating for 15 minutes or by filtering through a 0.45 µm

membrane filter.[2]

3.1.2. Standard Stock Solution Preparation (1000 µg/mL):
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Accurately weigh 100 mg of Bisorcic reference standard and transfer it to a 100 mL

volumetric flask.

Add approximately 70 mL of the mobile phase and sonicate for 10 minutes to dissolve the

standard completely.

Make up the volume to 100 mL with the mobile phase and mix thoroughly.

3.1.3. Preparation of Working Standard Solutions:

From the standard stock solution, prepare a series of working standard solutions with

concentrations ranging from 10 µg/mL to 100 µg/mL by diluting with the mobile phase. These

solutions are to be used for linearity studies.

3.1.4. Sample Preparation (from a hypothetical tablet formulation):

Weigh and powder 20 tablets to get a uniform mixture.

Accurately weigh a quantity of the powder equivalent to 100 mg of Bisorcic and transfer it to

a 100 mL volumetric flask.

Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure

complete extraction of the drug.

Make up the volume to 100 mL with the mobile phase and mix well.

Filter the solution through a 0.45 µm syringe filter before injecting it into the HPLC system.[2]

Method Validation Protocol
The developed HPLC method was validated according to the International Conference on

Harmonisation (ICH) guidelines for the following parameters:[1][2]

Specificity: The ability of the method to assess the analyte unequivocally in the presence of

components that may be expected to be present.[2] This was evaluated by injecting a blank

(mobile phase), a placebo solution, and a standard solution to check for any interference at

the retention time of Bisorcic.
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Linearity: The linearity of the method was established by analyzing five concentrations of the

standard solution ranging from 10 to 100 µg/mL. A calibration curve was plotted by taking the

peak area on the y-axis and the concentration on the x-axis. The correlation coefficient (r²)

should be greater than 0.999.[2][3][5]

Accuracy: The accuracy of the method was determined by recovery studies. This was done

by spiking a known amount of the standard drug at three different concentration levels (80%,

100%, and 120%) to the pre-analyzed sample solution. The percentage recovery was then

calculated.

Precision: The precision of the method was evaluated by performing repeatability (intra-day)

and intermediate precision (inter-day) studies.[2] Repeatability was assessed by analyzing

six replicate injections of the standard solution (50 µg/mL) on the same day. Intermediate

precision was determined by analyzing the same standard solution on three different days.

The relative standard deviation (%RSD) should be less than 2%.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ were

calculated based on the standard deviation of the response and the slope of the calibration

curve using the formulas LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard

deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

[1]

Robustness: The robustness of the method was evaluated by making small, deliberate

variations in the chromatographic conditions, such as the flow rate (±0.1 mL/min), mobile

phase composition (±2% acetonitrile), and detection wavelength (±2 nm).

Data Presentation
System Suitability Parameters

Parameter Acceptance Criteria Observed Value

Tailing Factor (T) T ≤ 2 1.2

Theoretical Plates (N) N > 2000 4500

% RSD of Peak Areas ≤ 2.0% 0.8%
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Linearity Data
Concentration (µg/mL) Mean Peak Area (n=3)

10 152345

25 380862

50 761725

75 1142587

100 1523450

Correlation Coefficient (r²) > 0.999

Accuracy (Recovery Study)
Spike Level

Amount Added
(µg/mL)

Amount Found
(µg/mL)

% Recovery % RSD (n=3)

80% 40 39.8 99.5% 0.6%

100% 50 50.2 100.4% 0.5%

120% 60 59.7 99.5% 0.7%

Precision Data
Precision Type % RSD (n=6)

Repeatability (Intra-day) 0.75%

Intermediate Precision (Inter-day) 1.20%

LOD and LOQ
Parameter Value (µg/mL)

Limit of Detection (LOD) 0.5

Limit of Quantification (LOQ) 1.5
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Caption: Experimental workflow for Bisorcic quantification.
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Start: Tablet Sample

Weigh and powder 20 tablets

Weigh powder equivalent to 100 mg Bisorcic

Dissolve in 70 mL mobile phase with sonication

Make up volume to 100 mL

Filter through 0.45 µm syringe filter

Inject into HPLC

Click to download full resolution via product page

Caption: Sample preparation workflow from tablets.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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